molecular formula C33H56N7O17P3S B8231018 Trans-2,3-dehydrododecanoyl-CoA

Trans-2,3-dehydrododecanoyl-CoA

Cat. No.: B8231018
M. Wt: 947.8 g/mol
InChI Key: IRFYVBULXZMEDE-XCFIPPSPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2,3-dehydrododecanoyl-CoA typically involves the conjugation of dodec-2-enoyl chloride with coenzyme A under specific reaction conditions. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction. The reaction temperature is maintained at around 0-5°C to prevent the decomposition of coenzyme A .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of dodec-2-enoyl chloride to a solution of coenzyme A in the presence of a base. The reaction mixture is then purified using chromatographic techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Trans-2,3-dehydrododecanoyl-CoA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trans-2,3-dehydrododecanoyl-CoA has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Plays a role in the study of fatty acid metabolism and enzyme mechanisms.

    Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

Trans-2,3-dehydrododecanoyl-CoA exerts its effects by participating in the fatty acid elongation cycle. It acts as a substrate for enzymes involved in the elongation of fatty acids, specifically in the reduction step catalyzed by trans-2-enoyl-CoA reductases. These enzymes facilitate the reduction of the double bond in this compound, leading to the formation of longer-chain fatty acyl-CoA derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Trans-2,3-dehydrohexanoyl-CoA
  • Trans-2,3-dehydrooctanoyl-CoA
  • Trans-2,3-dehydrodecenoyl-CoA

Uniqueness

Trans-2,3-dehydrododecanoyl-CoA is unique due to its specific chain length and the presence of a double bond at the 2,3 position. This structural feature makes it a valuable intermediate in the synthesis of longer-chain fatty acids and other complex molecules .

Properties

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dodec-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h12-13,20-22,26-28,32,43-44H,4-11,14-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b13-12+/t22-,26-,27-,28?,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFYVBULXZMEDE-XCFIPPSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56N7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trans-2,3-dehydrododecanoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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